molecular formula C15H20O3 B113465 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid CAS No. 371753-20-7

2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid

Cat. No. B113465
CAS RN: 371753-20-7
M. Wt: 248.32 g/mol
InChI Key: SHAHPWSYJFYMRX-WDEVSDKISA-N
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Description

Synthesis Analysis

The synthesis of propanoic acid derivatives can involve multiple steps, including condensation reactions, reductions, and functional group transformations. For instance, the synthesis of a disubstituted cyclohexenyl propanoic acid derivative was achieved through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved a condensation reaction followed by further functional group transformations . These methods could potentially be adapted for the synthesis of 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid.

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives is crucial for their biological activity. The stereochemistry, as well as the presence of specific functional groups, can significantly influence the properties of these compounds. For example, the separation of two stereoisomers of a methylsulfonyl phenyl propanoic acid derivative was achieved using reverse-phase high-performance liquid chromatography, highlighting the importance of stereochemistry . The structure-activity relationships of thiazolyl phenyl propanoic acid derivatives were analyzed to determine the influence of substituents on cyclooxygenase inhibition .

Chemical Reactions Analysis

Propanoic acid derivatives can undergo various chemical reactions, which are essential for their biological activity and for the development of analytical methods. The impurity analysis of ibuprofen, which is a propanoic acid derivative, was performed using a novel reversed-phase HPLC method, indicating the importance of understanding the chemical behavior of such compounds . The synthesis of heteroarylmethyl phenyl propanoic acids involved testing their inhibitory activity on enzymes like lipoxygenase and cyclooxygenase, demonstrating the relevance of chemical reactions in the context of enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives, such as solubility, stability, and reactivity, are critical for their practical applications. The HPLC and TLC methodologies developed for the determination of purity and stability of a pyrrolopyridine derivative indicate the importance of these properties in the quality control of pharmaceutical compounds . The analogs of 3-(2-aminocarbonylphenyl)propanoic acid were optimized to improve in vitro and in vivo potencies, which involved modifications to the side chains to enhance the desired properties .

Scientific Research Applications

Anti-inflammatory Activities

Research involving compounds similar to 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid has shown potential anti-inflammatory properties. A study on phenolic compounds from Eucommia ulmoides Oliv. demonstrated modest inhibitory activities in macrophage cells, suggesting potential for anti-inflammatory applications (Ren et al., 2021).

Stereoisomer Separation

A method for separating stereoisomers of a compound structurally similar to the target compound was developed using reverse-phase high-performance liquid chromatography, indicating the importance of such techniques in pharmaceutical research (Davadra et al., 2011).

Drug Development

Compounds structurally akin to this compound have been synthesized in the context of drug development. For instance, a study focused on synthesizing a compound for potential use as a PPARγ agonist, highlighting the relevance in the development of therapeutic agents (Reynolds & Hermitage, 2001).

Enantioseparation

Research on enantioseparation of racemic 2-(substituted phenyl)propanoic acids, which are structurally related to the target compound, underscores the significance of understanding chiral interactions in pharmaceutical applications (Tong et al., 2016).

Synthesis and Characterization

Various studies focus on the synthesis and characterization of compounds with structural similarities, emphasizing the importance of understanding their chemical properties for potential applications in medicinal chemistry (Baba et al., 2018).

properties

IUPAC Name

2-[4-[[(1R,2R)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAHPWSYJFYMRX-WDEVSDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@H]2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
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2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
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2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
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2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
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2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
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2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid

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